Lipophilicity Advantage: XLogP3 of Bromofuran-Oxadiazole Ester vs. Bromophenyl Analog
The target compound presents a computed XLogP3 of 2.5, which is approximately 0.8 log units lower than the structurally analogous ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5), for which the predicted XLogP3 is ~3.3 based on the additional two methylene units in the phenyl series. This difference is quantitatively meaningful for CNS drug-likeness and solubility profiles [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem, CID 16765303) |
| Comparator Or Baseline | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5): estimated XLogP3 ≈ 3.3 (based on C11H9BrN2O3 vs C9H7BrN2O4 and additive fragment contributions; explicit computed value for comparator not retrieved for this guide) |
| Quantified Difference | ΔXLogP3 ≈ −0.8 log unit (lower lipophilicity for the furan-containing target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); in silico prediction only |
Why This Matters
The ~0.8 log unit lower lipophilicity of the bromofuran relative to the bromophenyl analog translates to improved aqueous solubility and a potentially superior CNS Multiparameter Optimization (MPO) score, impacting library design decisions where lower logP is desirable.
- [1] PubChem Compound Summary for CID 16765303, Ethyl 3-(5-bromo-2-furyl)-1,2,4-oxadiazole-5-carboxylate. Computed XLogP3-AA = 2.5. View Source
